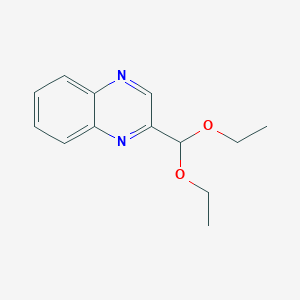

2-(Diethoxymethyl)quinoxaline

Descripción

Overview of Quinoxaline Scaffolds in Advanced Organic Synthesis and Materials Science Research

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern organic chemistry and materials science. nih.govmtieat.org Their unique structure, featuring a benzene ring fused to a pyrazine ring, provides a versatile scaffold for the development of a wide array of functional molecules. nih.gov In organic synthesis, quinoxaline derivatives serve as crucial intermediates and building blocks for creating complex molecular architectures. mtieat.org The inherent reactivity of the quinoxaline ring system, coupled with the ability to introduce a variety of substituents, allows for the construction of diverse and intricate chemical entities. rsc.org

The significance of quinoxaline scaffolds extends prominently into materials science. These compounds are integral to the design of innovative materials with tailored electronic and photophysical properties. rsc.org They are utilized in the development of fluorescent materials, organic sensitizers for dye-sensitized solar cells (DSSCs), and electroluminescent materials for organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.orgd-nb.info The tunable nature of the quinoxaline core allows for precise control over energy levels, bandgaps, and charge transport properties, making them promising candidates for both hole and electron transport materials in organic electronics. beilstein-journals.orgd-nb.info

Rationale for Investigating 2-(Diethoxymethyl)quinoxaline in Academic Research

The investigation into this compound is driven by its potential as a precursor for synthesizing more complex, functionalized quinoxaline derivatives. The diethoxymethyl group serves as a protected aldehyde, which can be readily deprotected to reveal a reactive formyl group. This latent functionality provides a strategic advantage in multi-step syntheses, allowing for the introduction of an aldehyde at a later stage, thus avoiding potential side reactions.

This strategic importance is highlighted in the synthesis of thieno[2,3-b]quinoxalines. researchgate.netresearchgate.net Specifically, this compound is a key intermediate in a synthetic route that involves the palladium(0)-catalyzed coupling of 2-haloquinoxalines with functionally substituted alkynes. researchgate.netresearchgate.net The resulting 2-alkynylquinoxalines are then brominated and subsequently reacted to form the fused thienoquinoxaline ring system. researchgate.netresearchgate.net This methodology underscores the utility of the diethoxymethyl group as a stable yet accessible functional handle.

Scope and Research Objectives Pertaining to this compound

Research concerning this compound primarily focuses on its synthesis and its application as a building block in the creation of novel heterocyclic systems. The main objectives include:

Development of efficient synthetic routes: A key goal is to establish high-yielding and practical methods for the preparation of this compound. This includes exploring various catalytic systems and reaction conditions to optimize the synthesis.

Exploration of its reactivity: Understanding the chemical transformations that this compound can undergo is crucial. This involves studying the deprotection of the acetal to the aldehyde and its subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.

Application in the synthesis of functional materials: A significant objective is to utilize this compound as a key intermediate in the synthesis of advanced materials, such as those with specific electronic or photophysical properties. rsc.orgbeilstein-journals.org The conversion of this compound into more complex fused heterocyclic systems like thieno[2,3-b]quinoxalines is a prime example of this objective. researchgate.netresearchgate.net

Propiedades

Fórmula molecular |

C13H16N2O2 |

|---|---|

Peso molecular |

232.28g/mol |

Nombre IUPAC |

2-(diethoxymethyl)quinoxaline |

InChI |

InChI=1S/C13H16N2O2/c1-3-16-13(17-4-2)12-9-14-10-7-5-6-8-11(10)15-12/h5-9,13H,3-4H2,1-2H3 |

Clave InChI |

RVVKHVPCYHFBMO-UHFFFAOYSA-N |

SMILES |

CCOC(C1=NC2=CC=CC=C2N=C1)OCC |

SMILES canónico |

CCOC(C1=NC2=CC=CC=C2N=C1)OCC |

Origen del producto |

United States |

Synthetic Methodologies for 2- Diethoxymethyl Quinoxaline and Analogous Structures

Classical Approaches for Quinoxaline Core Formation and Subsequent Functionalization

The foundational methods for synthesizing the quinoxaline ring system have been well-established for over a century and typically involve the creation of the pyrazine ring fused to a benzene ring. mtieat.org

Condensation Reactions with Ortho-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported by Körner and Hinsberg in 1884, forms the basis of many synthetic routes. mtieat.orgencyclopedia.pub The versatility of this method allows for the synthesis of a diverse range of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. encyclopedia.pubresearchgate.net

The reaction typically proceeds by refluxing the reactants in a solvent like ethanol or acetic acid for several hours. sapub.org The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product. nih.gov While effective, this classical approach often requires high temperatures and long reaction times. nih.gov

| Reactants | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| o-Phenylenediamine and 1,2-Diketones | Reflux in ethanol or acetic acid | Fundamental, versatile, forms substituted quinoxalines. | mtieat.orgencyclopedia.pubsapub.org |

| o-Phenylenediamine and α-Ketoesters | Acid or base catalysis | Yields quinoxalinone derivatives. | sapub.org |

| o-Phenylenediamine and Glyoxal | Aqueous medium | Forms the parent quinoxaline ring. | wisdomlib.org |

Cyclization Strategies for Quinoxaline Ring Construction

Targeted Synthesis of 2-(Diethoxymethyl)quinoxaline

The synthesis of this compound, also known as quinoxaline-2-carbaldehyde diethyl acetal, requires specific strategies to introduce the diethoxymethyl group.

Strategies for Introducing the Diethoxymethyl Group

The diethoxymethyl functionality is an acetal, which serves as a protected form of an aldehyde. Its introduction can be achieved through several synthetic routes.

One common method involves the palladium(0)-catalyzed Sonogashira coupling of a 2-haloquinoxaline with an appropriately functionalized alkyne, such as 3,3-diethoxypropyne. researchgate.net This reaction builds the carbon skeleton, which can then be further manipulated if necessary. In a specific example, the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by the addition of bromine and subsequent reaction, has been shown to produce 2-(diethoxymethyl)thieno[2,3-b]quinoxalines. researchgate.net A related approach involves the reaction of 2-chloroquinoxaline with the sodium salt of an appropriate acetylenic compound.

Another strategy starts with a pre-existing group on the quinoxaline ring that can be converted to the desired functionality. For instance, the corresponding aldehyde, quinoxaline-2-carbaldehyde, can be treated with triethyl orthoformate in the presence of an acid catalyst to form the diethyl acetal.

Considerations of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency and yield of quinoxaline synthesis, including that of this compound, are significantly influenced by reaction conditions and the choice of catalyst. Classical methods often require acidic conditions to facilitate the condensation reaction. sapub.orgnih.gov However, modern advancements have introduced a variety of catalyst systems to improve reaction rates, yields, and environmental friendliness.

For the condensation of o-phenylenediamines and 1,2-dicarbonyls, numerous catalysts have been explored. These include:

Lewis acids: Such as copper sulfate pentahydrate and cerium(IV) ammonium nitrate, often used in greener solvents like ethanol/water mixtures. sapub.org

Heterogeneous catalysts: Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) have been shown to be effective at room temperature, offering high yields and the advantage of being easily separable from the reaction mixture. nih.gov

Organocatalysts: Phenol has been demonstrated as a cheap and efficient catalyst for this condensation at room temperature. sapub.org

Microwave irradiation: This technique, often in the presence of a catalyst like iodine, can significantly shorten reaction times and improve yields. sapub.org

In the context of introducing the diethoxymethyl group via cross-coupling reactions, palladium catalysts, such as PdCl2(PPh3)2, in combination with a co-catalyst like copper(I) iodide (CuI), are standard for Sonogashira couplings. researchgate.net The choice of solvent, base, and reaction temperature are all critical parameters that need to be optimized for a successful synthesis.

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Alumina-supported heteropolyoxometalates | Condensation | High yields at room temperature, recyclable catalyst. | nih.gov |

| Phenol | Condensation | Efficient, inexpensive, room temperature conditions. | sapub.org |

| Iodine with Microwave Irradiation | Condensation | Short reaction times, high yields. | sapub.org |

| PdCl2(PPh3)2 / CuI | Sonogashira Coupling | Effective for C-C bond formation to introduce functionalized side chains. | researchgate.net |

Modern Synthetic Advancements for Quinoxaline Derivatives

Recent years have seen a surge in the development of more efficient, atom-economical, and environmentally benign methods for synthesizing quinoxaline derivatives. rsc.org These modern approaches often utilize transition-metal catalysis and one-pot procedures to construct complex quinoxaline structures. mtieat.org

Advancements include:

Metal-catalyzed multi-component reactions: These reactions allow for the assembly of quinoxalines from simple starting materials in a single step, increasing efficiency and reducing waste. rsc.org

C-H activation/amination: Direct C-H amination strategies offer a powerful tool for the late-stage functionalization of quinoxaline precursors. mtieat.org

Green chemistry approaches: There is a growing emphasis on using environmentally friendly solvents like water or glycerol, solvent-free conditions, and recyclable catalysts to minimize the environmental impact of synthesis. encyclopedia.pubrsc.org For example, reactions have been developed using tap water as a medium with catalysts like cerium(IV) ammonium nitrate (CAN). chim.it

Photocatalysis: Visible-light-induced reactions are emerging as a mild and powerful method for constructing quinoxaline rings and introducing functional groups. mtieat.org

These modern methods not only provide access to a broader range of structurally diverse quinoxaline derivatives but also align with the principles of sustainable chemistry. rsc.org

Microwave-Assisted Synthetic Protocols for Quinoxalines

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinoxalines. mdpi.comdoaj.orgunav.edu This method often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comunav.edu

The synthesis of quinoxaline derivatives via microwave irradiation typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.com Researchers have successfully synthesized a range of substituted quinoxalines and pyrido[2,3b]pyrazines in good yields and short reaction times without the need for solvents or catalysts. nih.gov For instance, the reaction of substituted o-phenylenediamines with 1,2-diketones in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂) under microwave irradiation affords the corresponding quinoxalines in high yields within minutes. Another efficient microwave-induced, iodine-catalyzed method for quinoxaline synthesis has been developed, which proceeds in aqueous ethanol with excellent yields in just 2-3 minutes. mdpi.com

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the surveyed literature, the general applicability of these protocols suggests a potential route. A hypothetical approach could involve the condensation of a suitable 1,2-diaminobenzene with a dicarbonyl compound bearing a diethoxymethyl group under microwave irradiation.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Time (min) | Reference |

| 1 | o-Phenylenediamine | Benzil | MgBr₂·OEt₂, MW | 2,3-Diphenylquinoxaline | 80-85 | 1-2.5 | |

| 2 | Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂, MW | 2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine | 94 | 1-2.5 | |

| 3 | o-Phenylenediamine | Benzil | I₂, H₂O/EtOH, MW, 50°C | 2,3-Diphenylquinoxaline | 98 | 2 | mdpi.com |

| 4 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | I₂, H₂O/EtOH, MW, 50°C | 6,7-Dimethyl-2,3-diphenylquinoxaline | 96 | 2.5 | mdpi.com |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling for Related Alkynyl Quinoxalines)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems. lumenlearning.comlibretexts.orgfishersci.ca The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant for the synthesis of alkynyl quinoxalines, which can serve as precursors to other functionalized derivatives. researchgate.netrsc.orgresearchgate.net

A key intermediate for obtaining structures related to this compound is 2-(3,3-diethoxypropyn-1-yl)quinoxaline. This compound can be synthesized via a Sonogashira coupling reaction between a 2-haloquinoxaline (e.g., 2-iodoquinoxaline) and 3,3-diethoxypropyne. rsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base. researchgate.netresearchgate.net

The resulting 2-(3,3-diethoxypropyn-1-yl)quinoxaline is a versatile intermediate. For instance, it has been used in the synthesis of 2-(diethoxymethyl)thieno[2,3-b]quinoxalines. This involves the addition of bromine across the alkyne, followed by reaction with a sulfur source to construct the fused thiophene ring. researchgate.netresearchgate.net

Table 2: Synthesis of 2-(3,3-Diethoxypropyn-1-yl)quinoxaline via Sonogashira Coupling

| Starting Material | Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Iodoquinoxaline | 3,3-Diethoxypropyne | Pd(PPh₃)₄, CuI, Et₃N | THF | 2-(3,3-Diethoxypropyn-1-yl)quinoxaline | Not specified | rsc.org |

Organocatalytic Approaches in Quinoxaline Synthesis

Organocatalysis has gained significant traction as a green and efficient alternative to metal-based catalytic systems. rsc.orgresearchgate.netacademie-sciences.frnih.gov For quinoxaline synthesis, various organocatalysts have been employed to promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. rsc.orgacademie-sciences.fr

For example, pentafluorophenylammonium triflate (PFPAT) has been shown to be a highly efficient catalyst for this transformation in water at room temperature, affording a variety of quinoxaline derivatives in good to excellent yields. academie-sciences.fr Similarly, nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst for the synthesis of quinoxalines with high yields and short reaction times. rsc.orgnih.gov Another approach utilizes camphor sulfonic acid as an organocatalyst, which has been successful in synthesizing various quinoxaline derivatives from readily available starting materials. rsc.org A one-pot method starting from aldehydes, which proceeds through a sequential benzoin condensation and subsequent condensation with 1,2-diaminobenzenes, has also been developed using N-heterocyclic carbenes (NHCs) as organocatalysts. asianpubs.org

Table 3: Examples of Organocatalytic Synthesis of Quinoxaline Derivatives

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | PFPAT (5) | Water | 2,3-Diphenylquinoxaline | 95 | academie-sciences.fr |

| o-Phenylenediamine | Benzil | Nitrilotris(methylenephosphonic acid) C-1 (5) | Not specified | 2,3-Diphenylquinoxaline | 97 | rsc.orgnih.gov |

| o-Phenylenediamine | Benzil | Camphor sulfonic acid (20) | Not specified | 2,3-Diphenylquinoxaline | Excellent | rsc.org |

Radical Cascade Reactions in Functionalized Quinoxaline Synthesis

Radical cascade reactions offer a powerful and atom-economical strategy for the construction of complex molecular architectures from simple precursors. rsc.orgrsc.org In recent years, these methods have been increasingly applied to the synthesis and functionalization of nitrogen heterocycles, including quinoxalines. rsc.orgrsc.orgmdpi.com

Visible light-induced radical cascade reactions have been developed for the functionalization of quinoxalin-2(1H)-ones. mdpi.comacs.org For instance, a three-component reaction involving quinoxalin-2(1H)-ones, styrenes, and thianthrenium salts under visible light irradiation allows for a 1,2-di(hetero)arylation to access functionalized quinoxalinones. acs.org Other radical cascade processes initiated by visible light have been used to introduce perfluoroalkyl groups onto the quinoxalin-2(1H)-one scaffold. mdpi.com

While direct application to the synthesis of this compound is not reported, the development of radical methods for C-H functionalization of the quinoxaline core could potentially provide a future pathway for the introduction of the diethoxymethyl group or its precursors.

Purification and Isolation Techniques in Synthetic Procedures for Functionalized Quinoxalines

The purification and isolation of the synthesized quinoxaline derivatives are crucial steps to obtain compounds of high purity for subsequent applications. The most commonly employed techniques are recrystallization and column chromatography. nih.govscispace.commdpi.comnih.gov

Recrystallization is a widely used method for purifying solid products. nih.govmdpi.com The choice of solvent is critical and is often an alcohol, such as ethanol. nih.govscispace.com For example, after the synthesis of quinoxaline derivatives via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, the crude product can be purified by recrystallization from ethanol to yield the pure compound. nih.gov

Column chromatography is another versatile and widely used purification technique. mdpi.comnih.govclockss.org Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. nih.govmdpi.com The polarity of the eluent mixture is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov In some cases, final purification is achieved via column chromatography after initial work-up and extraction. mdpi.comnih.gov

For instance, in the synthesis of N-(5-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridine-3-yl) quinoxaline-2-carboxamide, the organic layer containing the product was separated, dried, filtered, and condensed, followed by purification to obtain the final compound. nih.gov

Chemical Reactivity and Transformation Studies of 2- Diethoxymethyl Quinoxaline

Reactivity of the Quinoxaline Ring System

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is an electron-deficient heteroaromatic system. ipp.pt This electronic nature profoundly influences its reactivity, making it susceptible to certain types of reactions while being resistant to others.

Electrophilic Aromatic Substitution on the Quinoxaline Core

The electron-deficient character of the quinoxaline ring generally deactivates it towards electrophilic aromatic substitution. Reactions such as nitration require harsh conditions, for instance, a mixture of concentrated nitric acid and oleum at elevated temperatures, and often result in low yields of substituted products. ipp.pt For the parent quinoxaline, nitration under these forcing conditions yields a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline. ipp.pt The presence of the diethoxymethyl group at the 2-position is expected to further influence the regioselectivity of such substitutions on the benzene portion of the ring system.

Nucleophilic Substitution Reactions on Quinoxaline Derivatives

The electron-deficient pyrazine ring of the quinoxaline system makes it highly susceptible to nucleophilic substitution reactions. rsc.orgmdpi.commdpi.com This is particularly true for positions 2 and 3 of the quinoxaline core. The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by a wide range of nucleophiles. mdpi.comarabjchem.org

Research has shown that monosubstituted quinoxalines can readily react with various nucleophiles to yield disubstituted products. mdpi.comdoaj.org For instance, 2-monosubstituted quinoxalines bearing phenyl or butyl groups react with alkyl, aryl, heteroaryl, and alkynyl nucleophiles. mdpi.comdoaj.org However, the nature of the substituent at the 2-position can significantly impact the reactivity; for example, amine and alkynyl substituents at this position only react with strong alkyl nucleophiles. mdpi.comdoaj.org

In the context of 2-(diethoxymethyl)quinoxaline, while the diethoxymethyl group itself is not a typical leaving group, transformations that introduce one at the 3-position or modify the acetal to create a more reactive species could open pathways for nucleophilic attack. The introduction of N-oxide functionalities into the quinoxaline ring can further activate the system towards nucleophilic substitution. mdpi.com

Direct C-H Functionalization Strategies on the Quinoxaline Moiety

Direct C-H functionalization has emerged as a powerful and efficient method for the synthesis of substituted quinoxaline derivatives, avoiding the need for pre-functionalized starting materials. nih.govchim.itmdpi.comdntb.gov.uafrontiersin.org A significant focus of this research has been on the functionalization of the C3 position of quinoxalin-2(1H)-ones. nih.govchim.itmdpi.comdntb.gov.uafrontiersin.org These reactions often proceed via radical pathways, where a radical species adds to the electron-deficient quinoxaline core. chim.itfrontiersin.org

While much of the existing literature focuses on quinoxalin-2(1H)-ones, the principles of direct C-H functionalization can be extended to other quinoxaline derivatives. For this compound, direct C-H functionalization would likely target the C3 position, introducing a variety of substituents and providing a route to novel disubstituted quinoxalines.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | 2, 3 | C-nucleophiles, Oxidizing agent | Alkyl- and aryl-substituted quinoxalines mdpi.com |

| C-H Functionalization | 3 | Alkenes, Oxidant, Base | 3-Vinylated quinoxalin-2(1H)-ones frontiersin.org |

| C-H Functionalization | 3 | Ethers, t-Butyl hydroperoxide (TBHP) | 3-Alkylated quinoxalin-2-ones chim.it |

Table 1: Selected Reactivity of the Quinoxaline Ring System

Transformations Involving the Diethoxymethyl Acetal Group

The diethoxymethyl group is a protected form of an aldehyde, and its reactivity is centered on the hydrolysis of the acetal and the subsequent reactions of the liberated aldehyde.

Hydrolysis Reactions of the Diethoxymethyl Group

Acetal groups, such as the diethoxymethyl group, are stable under neutral and basic conditions but are readily hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol. The hydrolysis of this compound would, therefore, produce quinoxaline-2-carboxaldehyde and ethanol. This reaction is a standard procedure in organic synthesis for the deprotection of aldehydes.

For instance, the hydrolysis of 2-ethoxycarbonyl derivatives of quinoxaline 1,4-dioxide can be achieved under both acidic and basic conditions, although alkaline hydrolysis can sometimes lead to lower yields due to the instability of the quinoxaline 1,4-dioxide ring in the presence of strong bases. nih.gov

Derivatives and Subsequent Reactions of the Liberated Aldehyde Moiety

The hydrolysis of this compound to quinoxaline-2-carboxaldehyde opens up a vast array of subsequent chemical transformations. sapub.org Quinoxaline-2-carboxaldehyde is a versatile intermediate that can undergo a wide range of reactions typical of aldehydes.

These reactions include, but are not limited to:

Condensation reactions: It readily condenses with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other related derivatives. abechem.comajrconline.org For example, it reacts with ethylenediamine to form a Schiff base. ajrconline.org It has also been reacted with 4-t-butylhydrazide to produce 4-t-butylbenzoic acid (quinoxalin-2-yl)methylenehydrazide. abechem.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, quinoxaline-2-carboxylic acid.

Reduction: Reduction of the aldehyde group would yield 2-(hydroxymethyl)quinoxaline.

Wittig and related reactions: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 2-position.

Multicomponent reactions: Quinoxaline-2-carboxaldehyde can be employed in multicomponent reactions to construct more complex heterocyclic systems. rsc.org

The reactivity of quinoxaline-2-carboxaldehyde allows for the synthesis of a diverse library of quinoxaline derivatives with potential applications in various fields, including medicinal chemistry and materials science. ijfans.orgmdpi.com

| Starting Material | Reagent | Product |

| Quinoxaline-2-carboxaldehyde | Ethylenediamine | N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine ajrconline.org |

| Quinoxaline-2-carboxaldehyde | 4-t-Butylhydrazide | 4-t-Butylbenzoic acid (quinoxalin-2-yl)methylenehydrazide abechem.com |

| Quinoxaline-2-carboxaldehyde | Aminoguanidine bicarbonate, α-bromoketones | 2-Aminoimidazole–quinoxaline hybrids rsc.org |

Table 2: Selected Reactions of Quinoxaline-2-carboxaldehyde

Acetal-Based Reactions Leading to Further Functionalization

The diethoxymethyl group at the 2-position of the quinoxaline ring serves as a protected form of an aldehyde, known as a diethyl acetal. This functional group is stable under various conditions but can be readily deprotected to unveil the highly reactive formyl group. This unmasking is a cornerstone strategy for the further functionalization of the quinoxaline scaffold, opening pathways to a diverse array of derivatives.

The most fundamental acetal-based reaction is the hydrolysis to 2-formylquinoxaline (also known as quinoxaline-2-carboxaldehyde). This transformation is typically achieved under acidic conditions. For instance, the hydrolysis of acetals using formic acid is a known method. mdpi.com Similarly, the deprotection of a diethoxymethyl group on other aromatic systems to yield a formyl group is a common strategy. rsc.org This aldehyde is a versatile intermediate, readily participating in condensation reactions and other transformations.

Once generated, 2-formylquinoxaline can be used to synthesize a wide range of more complex molecules. For example, it can undergo condensation with various nucleophiles. Reactions with 1,2-dinucleophiles, such as N,N- and N,O-dinucleophiles, can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]-, isoxazolo[4,5-b]-, benzo researchgate.netresearchgate.net-1,4-diazepino-, and benzo researchgate.netresearchgate.net-1,4-oxazepinoquinoxalines. researchgate.net The reactivity of the aldehyde also extends to cross-benzoin-like reactions when treated with aromatic aldehydes in the presence of a cyanide ion catalyst, yielding products such as α-aryl-2-quinoxalinemethanol and its oxidation product, aryl 2-quinoxalinyl ketone. jst.go.jp

The following table summarizes the transformation of the acetal to the aldehyde and its subsequent reactions to demonstrate the functionalization potential.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | H₃O⁺ (e.g., Formic Acid) | 2-Formylquinoxaline | Acetal Hydrolysis |

| 2-Formylquinoxaline | 1,2-N,N- or 1,2-N,O-dinucleophiles | Fused Heterocycles | Condensation/Cyclization |

| 2-Formylquinoxaline | Aromatic Aldehyde, Cyanide Ion | α-Aryl-2-quinoxalinemethanol, Aryl 2-quinoxalinyl ketone | Cross-Benzoin Type Reaction |

| 2-Formylquinoxaline 1,4-Dioxide | N-substituted hydroxylamines | Nitrones | Condensation |

| 2-Formylquinoxaline 1,4-Dioxide | Hydrazine derivatives | Hydrazones | Condensation |

This table illustrates representative reactions based on established chemical principles for acetal hydrolysis and subsequent aldehyde transformations. mdpi.comrsc.orgresearchgate.netjst.go.jp

Cascade and Tandem Reactions Utilizing this compound Precursors

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an efficient strategy in organic synthesis. numberanalytics.com Precursors to this compound are valuable substrates in such processes, leading to complex fused heterocyclic systems.

A notable example involves the palladium(0)-catalyzed coupling of 2-haloquinoxalines with 3,3-diethoxypropyne. The resulting product, 2-(3,3-diethoxypropyn-1-yl)quinoxaline, is a direct precursor that can be elaborated through a cascade sequence. This sequence is initiated by the addition of one mole equivalent of bromine to the alkyne, forming a dibromoalkenyl intermediate. Subsequent reaction of this intermediate with disodium trithiocarbonate triggers a cyclization cascade to produce 2-(diethoxymethyl)thieno[2,3-b]quinoxalines. researchgate.netresearchgate.net This reaction efficiently constructs the thiophene ring fused to the quinoxaline core.

In a related transformation, the bromination of 6-substituted-2-(3,3-diethoxypropyn-1-yl)quinoxalines can lead to the formation of pyrrolo[1,2-a]quinoxalines, demonstrating the versatility of these precursors in cascade reactions for building different fused systems. researchgate.netresearchgate.net These reactions highlight how a carefully chosen precursor containing the diethoxymethyl moiety (or its synthetic equivalent) can be channeled through different cascade pathways to generate significant molecular complexity.

The general scheme for the synthesis of thieno[2,3-b]quinoxalines is presented below.

Reaction Scheme: Synthesis of 2-(Diethoxymethyl)thieno[2,3-b]quinoxaline

![Reaction scheme showing the three-step synthesis of 2-(diethoxymethyl)thieno[2,3-b]quinoxaline starting from 2-haloquinoxaline. Step 1: Palladium-catalyzed coupling with 3,3-diethoxypropyne. Step 2: Bromination of the alkyne. Step 3: Cyclization with disodium trithiocarbonate.](https://i.imgur.com/example.png) A representative reaction cascade starting from a 2-haloquinoxaline precursor. researchgate.net

A representative reaction cascade starting from a 2-haloquinoxaline precursor. researchgate.net

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 2-Haloquinoxaline, 3,3-Diethoxypropyne | Pd(0) catalyst, CuI | 2-(3,3-Diethoxypropyn-1-yl)quinoxaline |

| 2 | 2-(3,3-Diethoxypropyn-1-yl)quinoxaline | Br₂ | 2-(1,2-Dibromo-3,3-diethoxypropenyl)quinoxaline |

| 3 | 2-(1,2-Dibromo-3,3-diethoxypropenyl)quinoxaline | Na₂CS₃ | 2-(Diethoxymethyl)thieno[2,3-b]quinoxaline |

This table outlines the key steps in the tandem reaction sequence leading to fused quinoxaline heterocycles. researchgate.netresearchgate.net

Studies on Structure-Reactivity Relationships of this compound

The reactivity of this compound is governed by the interplay between the electron-deficient quinoxaline core and the electronic properties of the C2-substituent. The quinoxaline ring system is inherently π-deficient due to the presence of two nitrogen atoms, which makes the carbon atoms of the heterocyclic ring susceptible to nucleophilic attack. jst.go.jp

The diethoxymethyl group at the 2-position primarily exerts an influence through its steric bulk and its electronic nature as a masked aldehyde.

Electronic Effects : The acetal group is generally considered to be electron-withdrawing through inductive effects, although less so than the corresponding aldehyde it protects. This electron-withdrawing character further depletes the electron density of the quinoxaline ring, potentially influencing its reactivity in substitution reactions or its interaction with other reagents. For example, the π-deficient nature of the ring is a key factor in reactions such as dimerization or cross-benzoin type reactions catalyzed by cyanide ions. jst.go.jp

Steric Effects : The diethoxymethyl group presents moderate steric hindrance at the C2 position. This can influence the regioselectivity of reactions occurring elsewhere on the molecule, such as on the benzo- part of the ring system. In reactions involving the C3 position, the bulk of the C2-substituent could play a role in directing incoming reagents.

Reactivity of the Acetal : The primary point of reactivity for the substituent itself is the acetal linkage. Its susceptibility to acidic hydrolysis to form the highly reactive 2-formylquinoxaline is the most significant aspect of its chemical behavior, providing a gateway to extensive further functionalization. mdpi.comrsc.org

In cascade reactions, such as the formation of thieno[2,3-b]quinoxalines, the diethoxymethyl group is carried through the reaction sequence, indicating its stability to the palladium-catalysis and bromination conditions employed. researchgate.net Its presence is crucial for the final structure, but it does not directly participate in the bond-forming steps of the cascade itself, acting more as a stable spectator that can be deprotected for subsequent transformations in the final product. The ability to perform reactions on a precursor alkyne while the acetal remains intact demonstrates a useful orthogonality in the structure-reactivity profile. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation Methodologies for 2- Diethoxymethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(diethoxymethyl)quinoxaline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.govresearchgate.nethmdb.ca

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals offer a detailed map of the proton framework.

The aromatic protons on the quinoxaline ring typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are dictated by their position on the benzene portion of the quinoxaline core. The single proton on the pyrazine ring also has a characteristic chemical shift.

The protons of the diethoxymethyl group exhibit distinct signals. The methine proton (-CH(OEt)₂) gives rise to a signal whose multiplicity is determined by the adjacent methylene protons. The methylene protons (-OCH₂CH₃) of the ethoxy groups are diastereotopic and may appear as a complex multiplet, while the terminal methyl protons (-OCH₂CH₃) typically present as a triplet.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoxaline-H | 7.70 - 8.10 | m | - |

| Pyrazine-H | 9.28 | s | - |

| -CH(OEt)₂ | 5.80 | s | - |

| -OCH₂CH₃ | 3.60 - 3.80 | q | 7.1 |

| -OCH₂CH₃ | 1.25 | t | 7.1 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented is a representative example.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. nih.govresearchgate.nethmdb.ca Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the quinoxaline ring system resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the electronegative nitrogen atoms. The carbon of the methine group (-CH(OEt)₂) appears at a characteristic chemical shift, while the carbons of the ethoxy groups (-OCH₂CH₃) are found at higher field (lower ppm values).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quinoxaline (Aromatic C) | 128.0 - 143.0 |

| Pyrazine (C=N) | ~151.0, ~143.0 |

| -CH(OEt)₂ | ~101.0 |

| -OCH₂CH₃ | ~62.0 |

| -OCH₂CH₃ | ~15.0 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions. The table provides a general range for the expected signals.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in this compound, resolving ambiguities that may arise from one-dimensional spectra. libretexts.orgnih.govscribd.comcore.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the coupling between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link each proton signal to its corresponding carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it can show the correlation between the methine proton and the C2 carbon of the quinoxaline ring, as well as the carbons of the ethoxy groups.

13C NMR Spectroscopy for Carbon Skeleton Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nih.govresearchgate.net The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

Key characteristic absorption bands for this compound include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the diethoxymethyl group appears just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region.

C-O stretching: The strong C-O stretching vibrations of the acetal functionality are a prominent feature, typically appearing in the 1150-1050 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Strong |

| C=N, C=C Stretch (Aromatic) | 1650 - 1450 | Medium to Strong |

| C-O Stretch (Acetal) | 1150 - 1050 | Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. hmdb.ca

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) provides the exact molecular weight. The high-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the loss of ethoxy radicals (•OCH₂CH₃) or ethanol (CH₃CH₂OH) from the diethoxymethyl group, leading to the formation of stable carbocation fragments. The quinoxaline ring itself is relatively stable and would likely remain intact in major fragments.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

While a specific crystal structure for this compound may not be readily available, X-ray crystallography of related quinoxaline derivatives provides invaluable information about the solid-state conformation and intermolecular interactions of this class of compounds. nih.govtandfonline.comtandfonline.commdpi.comresearchgate.net

Advanced Spectroscopic Techniques in the Analysis of Functionalized Quinoxalines

The structural elucidation of functionalized quinoxalines, a class of heterocyclic compounds with significant applications, relies heavily on a suite of advanced spectroscopic techniques. tandfonline.comresearchgate.net These methods provide detailed insights into the molecular framework, substitution patterns, and electronic properties of these molecules. The combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and other optical spectroscopic methods is crucial for the unambiguous characterization of newly synthesized quinoxaline derivatives. tandfonline.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer the primary overview of the molecular structure. For instance, in the analysis of quinoxaline derivatives, ¹H NMR spectra typically reveal signals for aromatic protons in the range of δ 7.3-8.8 ppm, while aliphatic protons, such as those in the diethoxymethyl group, appear at higher fields. rasayanjournal.co.inresearchgate.net Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.netnih.gov

However, for complex functionalized quinoxalines, 1D NMR spectra can be crowded and difficult to interpret fully. In these cases, two-dimensional (2D) NMR spectroscopy is indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. tandfonline.comtandfonline.com

COSY (¹H-¹H Correlation Spectroscopy) : This technique identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, for example, within the quinoxaline ring system or the ethyl groups of the acetal. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is particularly vital for identifying quaternary carbons and for establishing the connection between different functional groups and the core quinoxaline scaffold. tandfonline.comtandfonline.com For example, HMBC can be used to confirm the position of the diethoxymethyl group on the quinoxaline ring by observing correlations between the methine proton of the acetal and the carbons of the quinoxaline core.

Mass spectrometry (MS) is another cornerstone in the analysis of quinoxaline derivatives, used to determine the molecular weight and elemental composition. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues. tandfonline.comresearchgate.net Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also valuable for analyzing reaction mixtures and purifying products. nih.gov

Beyond NMR and MS, other spectroscopic methods are utilized to probe the electronic properties of functionalized quinoxalines.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. Functionalized quinoxalines often exhibit characteristic absorption bands in the UV-visible region, which can be influenced by the nature and position of substituents. nih.govresearchgate.net

Fluorescence Spectroscopy : Many quinoxaline derivatives are fluorescent, and their emission properties can be studied using fluorescence spectroscopy. nih.govresearchgate.net This is particularly relevant for applications in materials science and as biological probes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic bands for C-O-C stretching of the acetal group and C=N stretching of the quinoxaline ring would be expected. researchgate.netmdpi.com

The comprehensive structural elucidation of functionalized quinoxalines is therefore a synergistic process, integrating data from this array of advanced spectroscopic techniques to build a complete and accurate picture of the molecule's structure and properties. researchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for a Functionalized Quinoxaline Derivative (Data based on a structurally similar compound as reported in the literature) researchgate.net

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ | 0.91 | t | 7.4 |

| -CH₂-CH₃ | 1.74-1.79 | m | |

| Ar-CH₂ | 3.00-3.04 | m | |

| Aromatic H | 7.47-7.54 | m | |

| Aromatic H | 7.59-7.62 | m | |

| Aromatic H | 7.69-7.76 | m | |

| Aromatic H | 8.07-8.12 | m |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Functionalized Quinoxaline Derivative (Data based on a structurally similar compound as reported in the literature) researchgate.net

| Carbon Assignment | Chemical Shift (δ) ppm |

| C16 (-CH₃) | 14.3 |

| C15 (-CH₂) | 22.6 |

| C14 (Ar-CH₂) | 38.2 |

| C11 (Aromatic) | 128.7 |

| C7 (Aromatic) | 128.8 |

| C6 (Aromatic) | 129.0 |

| C13 (Aromatic) | 129.41 |

| C12 (Aromatic) | 129.43 |

| C8 (Aromatic) | 129.9 |

| C5 (Aromatic) | 130.27 |

| C10 (Aromatic) | 139.4 |

| C8a (Aromatic) | 140.9 |

| C4a (Aromatic) | 141.6 |

| C2 (Quinoxaline) | 155.3 |

| C3 (Quinoxaline) | 156.3 |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Computational and Theoretical Investigations of 2- Diethoxymethyl Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. numberanalytics.com It offers a good balance between computational cost and accuracy, making it suitable for investigating medium-sized organic molecules.

The electronic properties of 2-(Diethoxymethyl)quinoxaline can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

For quinoxaline derivatives, the HOMO is typically a π-orbital distributed over the quinoxaline ring system, while the LUMO is a π*-orbital. d-nb.info The introduction of the diethoxymethyl group at the 2-position is expected to influence the energies and distributions of these orbitals. The electron-donating nature of the alkoxy groups could potentially raise the HOMO energy level, making the molecule more susceptible to oxidation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These theoretical predictions can aid in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. nih.gov These calculations can help identify the nature of the electronic transitions (e.g., π → π* or n → π*) that give rise to the observed absorption bands. lew.ro

DFT calculations are invaluable for exploring the potential energy surfaces of chemical reactions involving this compound. mdpi.com By locating transition state structures and calculating activation energies, the feasibility of different reaction pathways can be assessed. ox.ac.uksolubilityofthings.com For instance, in reactions such as electrophilic aromatic substitution on the quinoxaline ring, DFT can help predict the most likely site of attack by identifying the transition state with the lowest energy barrier. beilstein-journals.org This provides a theoretical framework for understanding the regioselectivity of such reactions. mdpi.com

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations for Conformational Analysis

The diethoxymethyl group in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the different spatial arrangements (conformers) of this side chain and their relative stabilities. bonvinlab.org MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. plos.org By analyzing the simulation trajectory, one can identify the most populated conformations and understand the energetic barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Structure-Energy Relationship Studies

By systematically varying the dihedral angles of the diethoxymethyl side chain and calculating the corresponding single-point energies using quantum chemical methods, a potential energy surface can be constructed. This allows for the identification of local and global energy minima, corresponding to stable and the most stable conformers, respectively. These studies help to establish a clear relationship between the three-dimensional structure of this compound and its energetic stability.

Prediction of Reactivity Patterns and Selectivity

Computational methods can predict the reactivity of different sites within the this compound molecule.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoxaline ring are expected to be regions of negative potential.

Fukui Functions: These reactivity indices, derived from DFT, can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By calculating the Fukui functions for each atom in the molecule, one can quantitatively assess the regioselectivity of various reactions.

These computational approaches provide a powerful complement to experimental studies, offering detailed insights into the intrinsic properties and potential behavior of this compound.

Advanced Applications in Materials Science and Catalysis

Quinoxaline Derivatives as Scaffolds for Functional Materialsnovapublishers.combeilstein-journals.orgrsc.orgrsc.org

Quinoxaline and its derivatives are extensively utilized as building blocks for functional organic materials due to their unique electronic characteristics. rsc.org The electron-deficient nature of the pyrazine ring makes the quinoxaline core an excellent electron acceptor. case.edu This property, combined with the structural rigidity and potential for extensive π-conjugation, allows for the precise tuning of optical and electronic properties through chemical modification. novapublishers.comrsc.org These modifications often involve attaching various electron-donating or electron-withdrawing groups to the quinoxaline scaffold, creating molecules with tailored energy levels (HOMO/LUMO) for specific optoelectronic functions. frontiersin.org

Quinoxaline derivatives are a significant class of compounds in the field of luminescent and fluorescent materials. arabjchem.org Their inherent fluorescence can be systematically tuned by altering the substituents on the quinoxaline core, leading to materials that emit light across the visible spectrum. novapublishers.com This tunability makes them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. arabjchem.orgijfans.org

Research has shown that introducing different functional groups can lead to materials exhibiting interesting photophysical phenomena such as halochromism (color change with pH) and mechanofluorochromism (fluorescence change under mechanical stress). novapublishers.com For instance, novel fluorescent quinoxaline hydroperoxides have been synthesized that demonstrate moderate to good fluorescence, serving as fluorophores for cell imaging. nih.gov In another application, a ratiometric fluorescence sensing platform was developed using a quinoxaline derivative formed in situ to detect the activity of alkaline phosphatase. nih.gov The electron-withdrawing character of the quinoxaline unit is crucial for these properties, often forming the acceptor part of a donor-π-acceptor (D-π-A) chromophore system. novapublishers.com

Table 1: Examples of Luminescent Quinoxaline Derivatives and Their Properties

| Derivative Type | Application | Key Finding | Citation |

|---|---|---|---|

| Aminostyryl Quinoxalines | Fluorescent Probes | Can exhibit halochromism and mechanofluorochromism; used as probes for amyloid-β fibrils. | novapublishers.com |

| Quinoxaline Hydroperoxides | Cell Imaging | Exhibit moderate to good fluorescence and can act as photoinduced DNA cleaving agents. | nih.gov |

| 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxaline | Biosensing | Acts as a blue fluorescent reporter for detecting alkaline phosphatase activity. | nih.gov |

In OLEDs, quinoxaline derivatives can function as electron transporters, hole blockers, or as part of thermally activated delayed fluorescence (TADF) emitters. d-nb.infogoogle.com For OFETs, quinoxaline-based polymers have been designed that exhibit p-type semiconductor behavior with good hole mobility and stability in air. frontiersin.org For example, a polymer (PQ1) incorporating an indacenodithiophene (IDT) donor and a thiophene-substituted quinoxaline acceptor showed a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org Similarly, other research has focused on synthesizing novel quinoxaline derivatives for use in top-contact/bottom-gate OFETs, achieving p-channel characteristics. ingentaconnect.comresearchgate.net

Table 2: Performance of Quinoxaline-Based Organic Semiconductors

| Derivative | Device Type | Key Performance Metric | Citation |

|---|---|---|---|

| Polymer PQ1 (IDT-Quinoxaline) | OFET | p-type mobility: 0.12 cm² V⁻¹ s⁻¹ | frontiersin.org |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OFET | p-type mobility: 1.9x10⁻⁴ cm²/Vs (vacuum deposited) | ingentaconnect.comresearchgate.net |

| General Quinoxaline Derivatives | OLED | Used as ETMs and TADF emitters to improve efficiency. | beilstein-journals.orgd-nb.info |

In the realm of solar energy, quinoxaline derivatives have emerged as promising candidates for metal-free organic sensitizers in dye-sensitized solar cells (DSSCs) and as building blocks for polymers in polymer solar cells (PSCs). rsc.orgmdpi.comresearchgate.net Their strong electron-accepting properties and extended π-conjugation facilitate efficient light harvesting, electron injection, and charge collection. beilstein-journals.org The structural versatility of the quinoxaline scaffold allows for the creation of dyes with broad absorption spectra, extending into the near-infrared (NIR) region. mdpi.com

In DSSCs, quinoxaline units are often incorporated as π-bridges or auxiliary acceptors within a D-π-A or D-A-π-A molecular framework. beilstein-journals.orgcase.edumdpi.com For instance, novel sensitizers with a dual donor, dual acceptor (DD-π-AA) design using a quinoxaline π-bridge have been shown to absorb light beyond 750 nm. mdpi.com Another study reported a power conversion efficiency of 5.56% for a sensitizer where the quinoxaline unit acted as an additional electron acceptor. case.eduresearchgate.net In PSCs, quinoxaline-based polymers have achieved power conversion efficiencies exceeding 11%, highlighting their potential for high-performance photovoltaic applications. rsc.org

Table 3: Quinoxaline-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Name/Type | Molecular Design | Power Conversion Efficiency (PCE) | Citation |

|---|---|---|---|

| RC-22 | D-A-π-A (Triphenylamine-Quinoxaline-Cyanoacrylic acid) | 5.56% | case.eduresearchgate.net |

| RC-21 | D-π-A (Vertical conjugation) | 3.30% | case.eduresearchgate.net |

| DQ5 | D-π-A (Dipentyldithieno[3,2-f:2′,3′-h]quinoxaline spacer) | 7.12% | acs.org |

Organic Semiconductors and Optoelectronic Applications

Role of 2-(Diethoxymethyl)quinoxaline in Catalyst Design and Ligand Developmentnovapublishers.combohrium.com

The nitrogen atoms within the quinoxaline ring make it an excellent bidentate ligand for coordinating with metal centers, a property that is fundamental to its use in catalysis. The compound this compound can serve as a precursor for more elaborate ligand structures. The protected aldehyde at the 2-position can be deprotected and subsequently reacted to introduce other coordinating groups, leading to the formation of multidentate ligands for various metal-catalyzed reactions.

Quinoxaline-based ligands are instrumental in advancing organometallic catalysis. arabjchem.org The electron-withdrawing nature of the quinoxaline unit can influence the electronic properties of the metal center, thereby tuning its catalytic activity and stability. arabjchem.org For example, P-chiral phosphine ligands containing a quinoxaline moiety have been developed, where the quinoxaline's electron-withdrawing character enhances the stability of the phosphine to air oxidation. arabjchem.org These ligands have been successfully applied in rhodium-catalyzed enantioselective hydrogenations and palladium-catalyzed C-C bond-forming reactions. arabjchem.org

Furthermore, quinoxaline-based ligands have been used in cooperative catalysis. In one notable example, a Pd/quinoxaline-based ligand/norbornene system was used to achieve the nonconventional meta-C–H arylation of electron-rich arenes. acs.org The presence of the quinoxaline ligand was crucial for improving the reaction yield significantly. acs.org Ruthenium complexes containing quinoxaline-based ligands have also been discovered and developed as catalysts for olefin metathesis reactions. researchgate.net

The development of heterogeneous catalysts is crucial for creating more sustainable and industrially viable chemical processes. Quinoxaline chemistry contributes to this field in two main ways: the synthesis of quinoxalines using heterogeneous catalysts and the incorporation of quinoxaline units into solid catalyst structures. rsc.orgmdpi.com

Numerous studies have reported the synthesis of quinoxaline derivatives using recyclable, solid catalysts such as Al-MCM-41, natural phosphate, and silica-supported phosphomolybdic acid. rsc.orgsemanticscholar.orgasianpubs.org These methods offer advantages like mild reaction conditions, high yields, and easy catalyst separation and reuse. mdpi.comorientjchem.org

More directly related to catalyst design, quinoxaline moieties can be incorporated as structural components within heterogeneous catalysts. For example, they can be used as building blocks for metal-organic frameworks (MOFs). mdpi.com A Cu(II) complex derived from 2,3-dichloroquinoxaline and 4-aminobenzoic acid was found to be an effective catalyst for the cyanosilylation of aldehydes, demonstrating the potential of integrating quinoxaline units into functional catalytic materials. arabjchem.org

Quinoxaline-Based Ligands in Metal-Catalyzed Reactions

Advanced Chemical Sensing Applications of Quinoxaline Derivatives

While direct research into the chemical sensing applications of This compound is limited, its structure provides a strong basis for its potential use as a pro-sensor, particularly in the development of advanced chemical sensors. The key to this potential lies in the diethoxymethyl group, which is an acetal functional group.

Acetal groups are known to be stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. nih.gov In the case of This compound , acid-catalyzed hydrolysis would convert it into Quinoxaline-2-carboxaldehyde and ethanol. This predictable reactivity forms the basis for two primary sensing strategies: direct pH sensing and subsequent analyte detection via the generated aldehyde.

pH-Triggered Sensing via Acetal Hydrolysis

The sensitivity of the acetal group to acidic environments allows This compound to function as a latent pH sensor. The hydrolysis reaction itself can trigger a detectable change in the system's optical or electrochemical properties.

Quinoxaline derivatives are well-documented as effective pH indicators, typically for highly acidic media (pH < 4), a range where many common indicators are not effective. mdpi.com The protonation of the nitrogen atoms in the quinoxaline ring often leads to significant shifts in absorption and fluorescence spectra. mdpi.commdpi.com A sensor system could be designed where the hydrolysis of This compound is the rate-limiting step, and the subsequent protonation of the product, Quinoxaline-2-carboxaldehyde , provides the signal. This approach offers a way to create sensors with tunable response times based on the hydrolysis kinetics of the acetal.

Research on related compounds has demonstrated the feasibility of using quinoxalines for pH sensing. For instance, a quinoxaline derivative bearing aminopropyl groups was developed as a water-soluble, dual colorimetric and fluorescent sensor for pH in the 1-5 range. mdpi.com Another study reported a "clickable" quinoxaline pH sensor whose ground and excited state pKa values were determined through absorbance and fluorescence spectroscopy. researchgate.net

Sensing via the In Situ Generated Aldehyde

The hydrolysis of This compound to Quinoxaline-2-carboxaldehyde provides a highly versatile platform for detecting a secondary analyte. Aldehydes are reactive functional groups that can readily undergo condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and imines (Schiff bases), respectively. This reaction is a cornerstone of chemosensor design, often resulting in significant changes in color or fluorescence.

This two-step sensing mechanism would involve:

Triggering: An acidic environment hydrolyzes the stable This compound to the reactive Quinoxaline-2-carboxaldehyde .

Sensing: The newly formed aldehyde reacts with a signaling molecule or directly with an analyte containing a nucleophilic group, leading to a measurable optical or electrochemical response.

For example, a sensor for metal ions could be developed by introducing a ligand that only binds effectively after reacting with the aldehyde. A notable study detailed a versatile sensor based on N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine (a derivative of Quinoxaline-2-carboxaldehyde ) for monitoring strongly acidic pH and detecting Fe³⁺ ions. researchgate.net Similarly, quinoline-2-carbaldehyde, an analogue, has been used to synthesize probes for detecting metal ions like Cu²⁺, Co²⁺, and Zn²⁺ through the formation of hydrazone or Schiff base complexes. nih.govresearchgate.net

The following table summarizes the performance of various quinoxaline-based sensors that rely on structural motifs and reaction principles applicable to derivatives of Quinoxaline-2-carboxaldehyde .

Table 1: Performance of Representative Quinoxaline-Based Chemical Sensors

| Sensor Name/Derivative | Analyte | Sensing Principle | Detection Limit (LOD) | Reference |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "switch-off" | 42 ppb | nih.gov |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric (Naked-eye) | 0.236 µM | arabjchem.org |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescence Quenching | 0.39 µM | arabjchem.org |

| Quinoxaline–hydrazinobenzothiazole probe | Co²⁺ | Colorimetric | 9.92 x 10⁻⁸ M | nih.gov |

| N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine | pH | Colorimetric | pH 0.7–2.7 range | researchgate.net |

| Aminoquinoxaline Derivative (QC1) | pH | Dual Colorimetric & Fluorescent | pH 1–5 range | mdpi.com |

This data illustrates the high sensitivity and selectivity that can be achieved with the quinoxaline scaffold. By using This compound as a stable precursor, it is scientifically plausible to design sophisticated, multi-stage sensors that are triggered by specific environmental conditions like low pH, thereby enhancing their selectivity and providing a controlled reaction pathway for analyte detection.

Future Directions and Emerging Research Avenues for 2- Diethoxymethyl Quinoxaline

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinoxaline derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often under harsh conditions with hazardous solvents. ijirt.org The future of synthesizing 2-(diethoxymethyl)quinoxaline hinges on the adoption of greener, more sustainable, and efficient protocols that are emerging in the broader field of quinoxaline synthesis. benthamdirect.com

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of non-toxic, renewable resources. ijirt.orgnih.gov Research should focus on adapting these green methodologies for the specific synthesis of this compound. Key areas of exploration include the use of biodegradable, recyclable catalysts such as L-arabinose or phenol, which have shown efficacy in promoting quinoxaline formation under mild, room-temperature conditions. sapub.orgtandfonline.com

Furthermore, the replacement of volatile organic solvents with greener alternatives like water or Natural Deep Eutectic Solvents (NADESs) presents a significant opportunity. dntb.gov.uarsc.orgunicam.it NADESs, such as those based on choline chloride, have been shown to facilitate the rapid and high-yielding synthesis of functionalized quinoxalines, even those with acid-sensitive groups, at room temperature and often without the need for an additional catalyst. rsc.orgunicam.it Applying these solvent systems to the condensation reaction leading to this compound could dramatically reduce the environmental impact of its production. Energy-efficient techniques, including microwave and ultrasonic irradiation, also offer pathways to accelerate reaction times and improve yields, further contributing to the sustainability of the synthesis. ijirt.orgnih.gov

| Synthetic Strategy | Key Features & Advantages | Potential for this compound |

| Biocatalysis | Use of enzymes or whole-cell systems, high selectivity, mild conditions. | Enzymatic condensation could offer a highly specific route to the target compound, minimizing byproducts. |

| Heterogeneous Catalysis | Use of recyclable solid-supported catalysts (e.g., alumina-supported heteropolyoxometalates). nih.gov | Simplifies product purification and allows for catalyst reuse, improving process economy and sustainability. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. nih.gov | Could accelerate the condensation step, making the synthesis faster and more energy-efficient. |

| NADES Media | Green, biodegradable solvent system; can act as both solvent and catalyst. rsc.orgunicam.it | Offers a highly sustainable route that may protect the acid-sensitive acetal group and simplify workup. |

Exploration of Underexplored Reactivity Pathways of the Diethoxymethyl Group

The diethoxymethyl group is a stable diethyl acetal of a formyl group. wikipedia.org In the context of this compound, it primarily serves as a protected aldehyde, masking the reactivity of the formyl group until its desired unmasking. masterorganicchemistry.comunav.edu While acetals are generally stable under neutral and basic conditions, they can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. masterorganicchemistry.com

A significant avenue for future research lies in the selective deprotection of the diethoxymethyl group to yield 2-formylquinoxaline and the subsequent exploration of the aldehyde's reactivity. The resulting 2-formylquinoxaline is a powerful synthetic intermediate, opening a gateway to a vast array of other functionalized quinoxalines.

Future studies should investigate a range of reactions starting from 2-formylquinoxaline:

Condensation Reactions: The aldehyde can react with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones (as in the development of isoniazid analogs), and α,β-unsaturated systems, respectively. nih.gov These reactions are fundamental for building more complex molecular scaffolds.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid (2-carboxyquinoxaline) or reduced to a hydroxymethyl group (2-(hydroxymethyl)quinoxaline). These transformations provide access to quinoxaline derivatives with different electronic and hydrogen-bonding properties, which is crucial for applications in medicinal chemistry and materials science.

Wittig and Related Reactions: Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds, creating vinyl-substituted quinoxalines that can serve as monomers for polymerization or as components in conjugated materials. unav.edu

Grignard and Organolithium Additions: These reactions allow for the formation of new carbon-carbon bonds, leading to a variety of secondary alcohols with diverse aryl or alkyl substituents attached to the quinoxaline core.

| Reaction Type | Product Functional Group | Potential Applications |

| Deprotection | Aldehyde (-CHO) | Key intermediate for further functionalization. |

| Condensation | Imine, Hydrazone, Enone | Synthesis of Schiff bases, bioactive compounds, conjugated systems. |

| Oxidation | Carboxylic Acid (-COOH) | pH-sensitive materials, ligands for metal complexes, pharmaceutical precursors. |

| Reduction | Alcohol (-CH₂OH) | Building blocks for polyesters, ligands, pro-drugs. |

| Wittig Reaction | Alkene (-CH=CHR) | Monomers for polymers, components for molecular electronics. |

Integration into Advanced Material Architectures

Quinoxaline derivatives are recognized for their excellent electronic and photophysical properties, stemming from the electron-deficient nature of the pyrazine ring. nih.govbeilstein-journals.org This makes them highly attractive for use in organic electronics. Future research should focus on leveraging this compound as a precursor for novel materials with tailored properties for specific applications.

After conversion of the diethoxymethyl handle into other functional groups, these new derivatives could be integrated into:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline-based materials are used as electron-transporting layers (ETLs) and as emitters, including for thermally activated delayed fluorescence (TADF). nih.govtandfonline.com By converting the formyl group (from the deprotected acetal) into extended π-conjugated systems, novel quinoxaline derivatives could be designed as efficient ETLs or as host materials for phosphorescent emitters.

Organic Solar Cells (OSCs): Functionalized quinoxalines have been successfully employed as non-fullerene acceptors and as components in donor polymers for bulk heterojunction solar cells. nih.govrsc.org The ability to systematically modify the structure starting from 2-formylquinoxaline would allow for the fine-tuning of HOMO/LUMO energy levels to optimize charge transfer and device efficiency.

Organic Field-Effect Transistors (OFETs): The planarity and charge-transport capabilities of the quinoxaline core make it suitable for use as an n-type semiconductor in OFETs. beilstein-journals.orgresearchgate.net The introduction of specific functional groups can influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility.

The versatility of this compound as a building block allows for a modular approach to materials design, where the final properties of the material can be systematically engineered through chemical modification.

Interdisciplinary Research Opportunities in Functionalized Heterocyclic Chemistry

The inherent versatility of functionalized quinoxalines positions them at the intersection of several scientific disciplines. numberanalytics.comijraset.com The future development of this compound is not merely a challenge for synthetic chemists but an opportunity for broad interdisciplinary collaboration.

Chemistry and Materials Science: Synthetic chemists can create a library of new quinoxaline derivatives starting from this compound. Material scientists can then investigate the photophysical and electronic properties of these new compounds, fabricating and testing them in devices like OLEDs and OSCs. nih.govbeilstein-journals.org This collaborative loop can accelerate the discovery of new high-performance organic materials.

Chemistry and Biology/Pharmacology: The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with anticancer, antiviral, and antimicrobial activities. nih.govrsc.org The aldehyde derived from this compound can be used to synthesize novel Schiff bases, hydrazones, and other derivatives. These compounds can then be screened by biologists and pharmacologists for potential therapeutic activity, fostering drug discovery programs.

Chemistry and Supramolecular Science: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors or metal coordination sites. Functional groups introduced via the formyl handle can provide additional binding sites. This opens up avenues for designing complex supramolecular architectures, sensors, and molecular machines where the quinoxaline unit plays a key structural or functional role.

Challenges and Opportunities in the Field of Functionalized Quinoxaline Chemistry

While the future is promising, several challenges must be addressed to fully realize the potential of this compound and other functionalized heterocycles. chim.itthieme-connect.com

Challenges:

Regioselectivity: In cases where the benzene portion of the quinoxaline ring is also substituted, achieving selective functionalization at a specific position can be difficult. Developing new catalytic systems that offer precise control over regioselectivity remains a key challenge. thieme-connect.de

Scalability of Green Syntheses: While many green synthetic methods show promise at the lab scale, their scalability for industrial production can be problematic. ijirt.org Future work must focus on developing robust and economically viable green processes.